molecular formula C18H16BrClN2O3 B4952416 ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate

ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No.: B4952416
M. Wt: 423.7 g/mol
InChI Key: CPTPUIGLTYDOMU-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their therapeutic properties, particularly in the treatment of central nervous system disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate typically involves multiple steps. One common method includes the condensation of benzodiazepines with ethyl isocyanoacetate under mild conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as Lawesson’s reagent .

Industrial Production Methods

Industrial production methods for this compound may involve scalable processes that ensure high yield and purity. These methods often utilize advanced techniques to minimize by-products and streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl tosylates for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation with methyl tosylate can yield 1-alkyl derivatives .

Scientific Research Applications

Ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA_A receptor complex, which modulates the inhibitory neurotransmitter GABA. By binding to these receptors, the compound enhances the effects of GABA, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, chlordiazepoxide, and phenazepam . These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties.

Uniqueness

Ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its bromine and chlorine substituents, in particular, contribute to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O3/c1-2-25-18(24)22-10-16(23)21-15-8-7-11(19)9-13(15)17(22)12-5-3-4-6-14(12)20/h3-9,17H,2,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTPUIGLTYDOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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